
1,2-dihydro-1-oxo-3-Isoquinolinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of isoquinoline, characterized by the presence of an oxo group at the first position, a dihydroisoquinoline structure, and an aldehyde group at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydroisoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the oxo group at the first position and the aldehyde group at the third position.
Industrial Production Methods: Industrial production of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the oxo group can yield 1,2-dihydroisoquinoline derivatives.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.
Reduction: 1,2-Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions make it a valuable tool in studying biochemical processes and developing therapeutic agents.
類似化合物との比較
1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Differing in the position of the aldehyde group, which can influence its reactivity and applications.
1,2-Dihydroisoquinoline-3-carbaldehyde:
Isoquinoline-3-carbaldehyde: A simpler structure without the dihydro and oxo modifications, leading to different reactivity and applications.
The uniqueness of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
1-oxo-2H-isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)10(13)11-8/h1-6H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERXXJYTIPEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
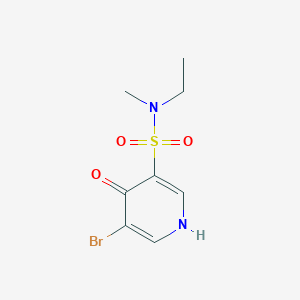
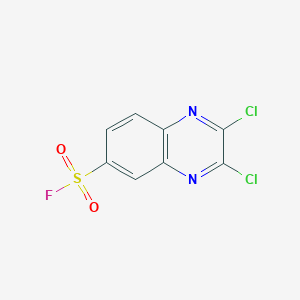
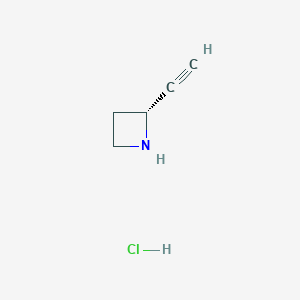
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
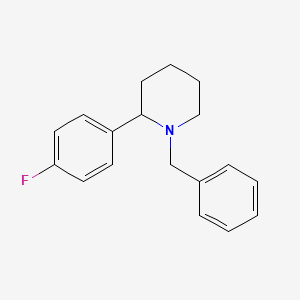




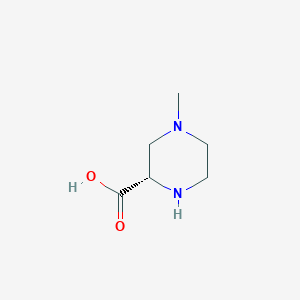
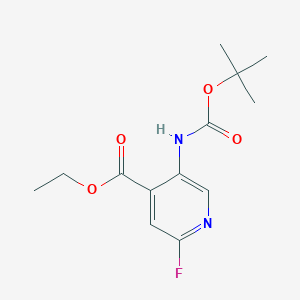
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)
